4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Overview
Description
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a combination of chloro, methanesulfonyl, pyridazinyl, phenyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The methanesulfonylpyridazinyl moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Chloro Group: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methanesulfonylpyridazinyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a methanesulfonylpyridazinyl moiety, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c1-29(27,28)17-9-8-15(21-22-17)11-2-5-13(6-3-11)20-18(24)12-4-7-14(19)16(10-12)23(25)26/h2-10H,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDATGCYPBUTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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